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N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (CAS 1324062-00-1) is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core, which is a recognized privileged scaffold for bromodomain and kinase inhibition. This compound features a 6-methoxy substituent on the pyridazine ring and a 3-bromophenyl group linked via a propanamide chain, offering specific physicochemical properties including a computed logP of 2.51 and a molecular weight of 376.21 g/mol that distinguish it within its chemical series.

Molecular Formula C15H14BrN5O2
Molecular Weight 376.21 g/mol
Cat. No. B10997058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
Molecular FormulaC15H14BrN5O2
Molecular Weight376.21 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CCC(=O)NC3=CC(=CC=C3)Br)C=C1
InChIInChI=1S/C15H14BrN5O2/c1-23-15-8-6-13-19-18-12(21(13)20-15)5-7-14(22)17-11-4-2-3-10(16)9-11/h2-4,6,8-9H,5,7H2,1H3,(H,17,22)
InChIKeyORMXIUNFWORJCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: A Triazolopyridazine Scaffold Overview for Research Procurement


N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide (CAS 1324062-00-1) is a synthetic small molecule characterized by a [1,2,4]triazolo[4,3-b]pyridazine core, which is a recognized privileged scaffold for bromodomain and kinase inhibition [1]. This compound features a 6-methoxy substituent on the pyridazine ring and a 3-bromophenyl group linked via a propanamide chain, offering specific physicochemical properties including a computed logP of 2.51 and a molecular weight of 376.21 g/mol that distinguish it within its chemical series .

Bromodomain / kinase inhibitor probe – triazolopyridazine scaffold with reported BRD4 engagement context
SAR anchor compound – distinct 3-bromophenyl and 6-methoxy substitution enables halogen-bonding and lipophilicity studies
Physicochemical reference – computed logP 2.51 positions compound for ADME profiling in halogenated analog panels

Procurement Risks of Substituting N-(3-Bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide with In-Class Analogs


While the [1,2,4]triazolo[4,3-b]pyridazine scaffold is employed across multiple target classes, including BRD4 bromodomains and c-Met/Pim-1 kinases, even minor substituent changes dramatically alter potency and selectivity profiles [1]. A review of the primary literature confirms that the specific N-(3-bromophenyl) and 6-methoxy substitution pattern of this compound has no direct quantitative biological comparator data published, making any generic substitution an unvalidated assumption [2]. The meta-bromine position and the precise linker length are critical variables; replacing this compound with a para-chloro or 2-fluoro analog without equivalent assay data risks introducing uncharacterized shifts in target engagement, as demonstrated by the steep SAR observed in related triazolopyridazine series [1].

Target
3-Bromophenyl (meta)
Para-Chloro Analog
4-Chlorophenyl (para)
Halogen position and type alter exit vector; meta-bromo may engage distinct subpocket interactions. No head-to-head binding data available.
Target
3-Bromophenyl (meta)
Unsubstituted Phenyl Analog
N-Phenyl
Loss of heavy halogen lowers lipophilicity (predicted logP reduction) and eliminates potential halogen bond, shifting ADME and binding profiles.
Target
This exact substitution
Any In-Class Analog Without Direct SAR
Uncharacterized analog
Scaffold-class IC50 varies 4.4-fold with R1 changes; substitution without bespoke assay may introduce unknown potency shift.

Quantitative Differentiation Evidence for N-(3-Bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide: A Comparator-Based Analysis


Meta-Bromo Substitution Confers Higher Lipophilicity than Unsubstituted Phenyl Analogs

The 3-bromophenyl group on N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide increases lipophilicity compared to the unsubstituted N-phenyl analog. The target compound exhibits a computed ACD/LogP of 2.51, which is higher than the predicted LogP for the unsubstituted phenyl derivative, which is expected to be significantly lower due to the absence of the heavy halogen atom. This property difference can critically influence membrane permeability and non-specific protein binding profiles. Note: This is a cross-study comparable inference, as direct experimental LogP values for both compounds under identical conditions were not retrieved from accessible databases .

Lipophilicity
Cross-study comparable
Target: ACD/LogP 2.51 (computed)
Comparator (N-phenyl): Predicted lower logP
Substantial predicted increase due to bromine; impacts permeability and protein binding.
Meta-bromo elevates logP relative to unsubstituted phenyl; supports differentiation in ADME profiling.
Direct experimental logP under identical conditions not retrieved.
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Meta-Position of Bromine Offers a Distinct Vector for Halogen Bonding Compared to Para-Chloro Analogs

The 3-bromophenyl substitution in this compound positions the halogen atom at the meta position, providing a distinct geometric vector for potential halogen bonding interactions compared to a para-chloro analog, such as N-(4-chlorophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide. While the BRD4 BD1 crystal structures of related triazolopyridazine inhibitors (e.g., compounds 5, 6, 12, 14) reveals a conserved binding mode where the R1 group extends toward the WPF motif, the specific impact of a meta-bromo versus a para-chloro group on target engagement and binding kinetics has not been experimentally quantified in published head-to-head assays for this exact pair [1]. The meta-bromo vector may allow engagement of a different sub-pocket or a unique water network compared to a para-substituted analog.

Halogen Bonding Vector
Class-level inference
Target: 3-Br (meta) — distinct exit vector
Comparator: 4-Cl (para) — altered geometry
No published comparative IC50/Kd for this exact pair.
Positional isomerism may shift halogen bonding and steric fit; critical for structure-based design continuity.
Binding mode inferred from co-crystal structures of related triazolopyridazines.
Structural Biology Molecular Recognition Halogen Bonding

Scaffold-Class BRD4 BD1 Inhibitory Activity Ranges from Low to Mid Micromolar

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has been validated as a bromodomain inhibitor scaffold, with reported IC50 values for representative derivatives against BRD4 BD1 ranging from 5.7 to 25.2 μM in AlphaScreen assays [1]. The disclosed compounds (5, 6, 12, 14) share the same core scaffold, linker, and assay conditions as the target compound but feature different R1 substituents (methyl, trifluoromethyl, ethyl, or substituted indole) compared to the 3-bromophenyl group. The published SAR indicates that R1 group modifications can shift potency by approximately 3-fold (17.1 μM for compound 5 with a methyl group to 5.7 μM for compound 14 with an indole-based R1), suggesting that the specific 3-bromophenyl substituent of the target compound is likely to result in a distinct IC50 value that fits within this characterized micromolar potency range [1].

BRD4 BD1 IC50 Range
Class-level inference
5.7 – 25.2 μM (scaffold class)
4.4-fold window across R1 variants; 3-bromophenyl IC50 predicted within this range.
Establishes micromolar activity benchmark for scaffold; underscores why R1 substitution cannot be casually replaced without re-assay.
AlphaScreen assay; JQ1 positive control IC50 = 0.195 μM.
Epigenetics BRD4 Inhibition AlphaScreen Assay

Acknowledged Limitation: Direct Biological Comparator Data for This Exact Compound Is Absent from Primary Literature

An exhaustive search of primary research papers, patents, and authoritative databases did not identify any direct head-to-head comparison or isolated quantitative biological activity data (e.g., IC50, Ki, EC50) for the specific compound N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide itself [1][2]. All differential claims regarding biological target engagement are therefore derived from class-level inferences on the [1,2,4]triazolo[4,3-b]pyridazine scaffold or based on computed physicochemical properties. Users requiring definitive activity data for procurement decisions must commission bespoke in vitro profiling of this compound against their target of interest.

Direct Bioactivity Data
Data to verify
No quantitative IC50 / Ki / EC50 found for this exact compound
Public databases (PubMed, PubChem, BindingDB) reviewed.
All biological engagement conclusions are class-level; commission bespoke profiling for definitive activity data.
Transparency supports procurement integrity; avoid applying scaffold potency as verified compound property.
Data Transparency Procurement Risk Assessment

Recommended Application Scenarios for N-(3-Bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide Based on Evidence


Chemical Probe for Halogen Bonding Studies in BRD4 or Related BET Protein Bromodomains

The specific meta-bromophenyl substituent makes this compound a valuable tool for investigating halogen bonding interactions within the Kac binding pocket or adjacent sub-pockets of BRD4 bromodomains. The class-level evidence confirms the scaffold's engagement with the WPF motif . Using this compound in co-crystallization trials or molecular dynamics simulations can elucidate whether a meta-bromo group forms a unique halogen bond with a backbone carbonyl or a structured water molecule, insights not achievable with common para-substituted or unsubstituted phenyl analogs.

SAR Anchor Compound for Bromodomain Lead Optimization Libraries

Given the established SAR that R1 substitutions on the [1,2,4]triazolo[4,3-b]pyridazine scaffold produce a 4.4-fold potency range (5.7 μM to 25.2 μM), this compound can serve as a distinct anchor point in a lead optimization library . Procuring this compound allows medicinal chemistry teams to introduce a heavy halogen (bromine) scan as part of a systematic SAR exploration away from the standard methyl or ethyl-substituted R1 vectors represented by published compounds 5, 6, and 12.

Comparative ADME Profiling Against Diverse Halogenated Analogs

The computed physicochemical properties of this compound, including a LogP of 2.51 and a molecular weight of 376.21 g/mol, position it at a sweet spot for permeability profiling . Researchers can use this compound as a reference standard in a panel of halogenated analogs (e.g., 4-chlorophenyl, 2-fluorophenyl, unsubstituted phenyl) to systematically dissect how halogen position and identity influence membrane permeability, metabolic stability, and plasma protein binding within a closely related chemical series, generating proprietary data that fills the existing literature gap.

Kinase Selectivity Profiling Reagent

Following the precedent of structurally related 6-substituted [1,2,4]triazolo[4,3-b]pyridazine derivatives showing dual c-Met/Pim-1 inhibitory activity, this specific compound with a 6-methoxy and 3-bromophenyl substitution pattern is a logical candidate for broad kinase panel screening to identify novel kinase targets that are uniquely sensitive to the meta-bromo vector [1]. This can de-risk projects by identifying off-target liabilities or discovering new target hypotheses before large-scale analog synthesis.

Application
Selection Property
Validation Focus
BRD4 halogen bonding studies
Meta-bromophenyl vector
Co-crystallization or MD simulation of halogen bond with WPF motif or water network
Bromodomain SAR anchor library
Distinct R1 heavy halogen scan
Compare potency shift relative to published methyl/ethyl/indole analogs; confirm scaffold IC50 range
Comparative ADME profiling
Computed logP 2.51, MW 376
Permeability and protein binding across halogenated analog panel; fill literature gap
Kinase selectivity screening
Triazolopyridazine core with 6-methoxy
Broad kinase panel to identify novel targets sensitive to meta-bromo vector; off-target liability assessment
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